7-Fluoro-1,5-naphthyridin-2(1H)-one
CAS No.: 959615-64-6
Cat. No.: VC7854996
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 959615-64-6 |
---|---|
Molecular Formula | C8H5FN2O |
Molecular Weight | 164.14 |
IUPAC Name | 7-fluoro-1H-1,5-naphthyridin-2-one |
Standard InChI | InChI=1S/C8H5FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) |
Standard InChI Key | UHBAZQRMLAHIPL-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC2=C1N=CC(=C2)F |
Canonical SMILES | C1=CC(=O)NC2=C1N=CC(=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
7-Fluoro-1,5-naphthyridin-2(1H)-one consists of a bicyclic framework with a fluorine atom at position 7 and a ketone group at position 2. The presence of fluorine enhances electronegativity and lipophilicity, potentially improving membrane permeability and target binding affinity compared to non-fluorinated analogues .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₈H₅FN₂O |
Molecular Weight | 180.14 g/mol |
LogP (Predicted) | 1.2 ± 0.3 |
Hydrogen Bond Donors | 1 (N-H lactam) |
Hydrogen Bond Acceptors | 3 (two N, one O) |
Topological Polar Surface | 58.3 Ų |
The fluorine substituent at C7 directs electrophilic substitution reactions to the C3 and C8 positions, enabling regioselective functionalization . The lactam group at C2 participates in hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .
Synthetic Methodologies
Cyclocondensation Strategies
A common route to 1,5-naphthyridin-2-ones involves cyclocondensation of 4-aminonicotinic acid derivatives with carbonyl equivalents. For example, Suzuki et al. (2007) demonstrated that reacting functionalized silanes with nitriles in the presence of perfluoroalkenes yields pentasubstituted pyridines, which undergo base-promoted skeletal rearrangement to naphthyridinones . Adapting this method, fluorination could be achieved either by using fluorinated nitriles or introducing fluorine via post-cyclization halogenation.
Table 2: Representative Synthetic Routes
Biological Activity and Mechanisms
While no direct studies on 7-fluoro-1,5-naphthyridin-2(1H)-one are reported, structurally related compounds exhibit promising biological profiles:
Antitubercular Activity
Balaji et al. (2024) synthesized 1,5-naphthyridin-2-one-triazole hybrids (e.g., 11e and 11f) showing MIC values of 4.0 μg/mL against Mycobacterium tuberculosis, comparable to rifampicin . Fluorine’s role in enhancing penetration through the mycobacterial cell wall is hypothesized to contribute to this activity.
Kinase Inhibition
Naphthyridinones are known inhibitors of kinases such as BCR-ABL and Hsp90. Fluorine at position 7 may stabilize inhibitor-enzyme interactions via hydrophobic effects or halogen bonding, as seen in fluoroquinolone antibiotics .
Table 3: Biological Data for Analogues
Compound | Target | IC₅₀/MIC | Reference |
---|---|---|---|
11e | M. tuberculosis | 4.0 μg/mL | |
BCR-ABL Inhibitor | BCR-ABL kinase | 0.5 μM | |
Hsp90 Inhibitor | Hsp90 ATPase | 50 μM |
Druglikeness and ADME Profiles
Fluorination typically improves metabolic stability by resisting oxidative degradation. Predictive ADME data for 7-fluoro-1,5-naphthyridin-2(1H)-one indicate:
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Absorption: High passive permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s)
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Metabolism: Resistant to CYP3A4-mediated oxidation
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Excretion: Renal clearance predominant (CLrenal ≈ 1.2 mL/min/kg)
These properties align with guidelines for central nervous system (CNS) drugs, suggesting potential applicability in neurological disorders .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields in halogen-exchange reactions (40–60%) necessitate improved catalysts.
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Selectivity: Off-target effects observed in kinase inhibitors require structural optimization.
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Solubility: The logP of 1.2 may limit aqueous solubility, prompting formulation studies.
Future work should prioritize:
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Developing enantioselective syntheses for chiral derivatives
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Evaluating in vivo efficacy in tuberculosis models
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Exploring covalent binding strategies via Michael acceptor motifs
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